molecular formula C25H20ClN3O2 B2713835 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1215458-17-5

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2713835
CAS No.: 1215458-17-5
M. Wt: 429.9
InChI Key: NVIFRCLSUGKWKC-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. This compound exerts its effects by competitively binding to the ATP-binding site of DYRK1A, thereby inhibiting its kinase activity and modulating downstream signaling pathways. Its primary research value lies in its utility as a chemical probe to dissect the complex physiological and pathological roles of DYRK1A. Research applications are extensive, with significant focus on neuroscience, where DYRK1A inhibition is being explored for its potential to correct neurodevelopmental and cognitive deficits associated with Down syndrome, as the DYRK1A gene is located on chromosome 21. Furthermore, investigations are ongoing into its role in neurodegenerative diseases like Alzheimer's, due to DYRK1A's involvement in tau phosphorylation and amyloid precursor protein (APP) processing. Beyond neurology, this inhibitor is a valuable tool in cancer research, particularly in the study of glioblastoma and pancreatic cancer, where DYRK1A activity influences cell cycle progression and tumorigenesis. It also serves as a key molecule in developmental biology for studying beta-cell proliferation in the pancreas and its implications for diabetes. By providing high specificity for DYRK1A over other kinases, this compound enables researchers to delineate kinase-specific functions in complex biological systems, making it an indispensable tool for probing disease mechanisms and validating DYRK1A as a therapeutic target.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-31-20-12-8-17(9-13-20)14-28-16-27-23-21-4-2-3-5-22(21)29(24(23)25(28)30)15-18-6-10-19(26)11-7-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIFRCLSUGKWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired pyrimidoindole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-chlorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituents:

Compound Name / ID Core Structure Substituents (Position) Key Features Reference
Target Compound Pyrimido[5,4-b]indol-4-one 5-(4-chlorobenzyl), 3-(4-methoxybenzyl) Dual benzyl groups with electron-withdrawing (Cl) and electron-donating (OMe) substituents
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimidoindol-4-one (Compound 3) Pyrimido[5,4-b]indol-4-one 8-F, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl) Fluorinated substituents enhance lipophilicity; XRD-confirmed planar structure
N-(4-Aminobutyl)-1-methyl-pyrido[3,4-b]indole-3-carboxamide (5e) Pyrido[3,4-b]indole 3-Carboxamide, 1-methyl, 4-aminobutyl chain Aminoalkyl chain improves water solubility; characterized via IR and MS
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-4,5-dihydropyrazole-1-carbothioamide (6) Pyrazole-indole hybrid 4-Chlorophenyl, carbothioamide Thioamide group enhances hydrogen bonding; IR-confirmed C=S stretch
3-(4-Chlorophenyl)-2-phenacylsulfanyl-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one 3-(4-chlorophenyl), 2-phenacylsulfanyl Sulfur-containing substituent increases polarizability; ZINC2720946 (database ID)

Physicochemical and Spectroscopic Comparisons

  • Crystallography : The target compound shares a planar pyrimidoindole core with Compound 3 (), as confirmed by XRD. However, the 4-methoxybenzyl group introduces steric hindrance compared to the 2-methoxybenzyl in Compound 3 .
  • Spectroscopy : IR spectra of pyrimidoindoles typically show C=O stretches near 1650–1670 cm⁻¹ , while carboxamide derivatives (e.g., 5e) exhibit NH stretches at 3250–3450 cm⁻¹ .
  • Thermal Stability : Melting points for pyrimidoindoles range widely (129–282°C), influenced by substituents. For example, sulfonamide-containing analogues () show lower melting points (~129°C) due to reduced crystallinity .

Biological Activity

5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the class of pyrimidoindole derivatives. Its unique molecular structure, which combines a pyrimidine ring fused with an indole moiety and various substituents, has attracted significant attention in medicinal chemistry for its potential biological activities, particularly in anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H20_{20}ClN3_{3}O2_{2}
  • Molecular Weight : 429.9 g/mol
  • CAS Number : 1189940-29-1

The compound features a chlorobenzyl group and a methoxybenzyl group, contributing to its unique pharmacological profile. The presence of these substituents may enhance its interaction with biological targets, potentially leading to improved therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • The compound has been evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies show significant inhibitory effects on cell proliferation, with IC50_{50} values indicating potent activity.
    • For instance, related compounds in the same class have demonstrated IC50_{50} values ranging from 2.32 µg/mL to 91.00 µg/mL against MCF-7 cells, suggesting that similar derivatives may exhibit comparable or enhanced anticancer effects .
  • Mechanism of Action :
    • The proposed mechanism involves the compound's interaction with specific molecular targets such as enzymes or receptors, leading to modulation of various signaling pathways associated with cancer cell survival and proliferation.
    • Notably, the induction of apoptosis has been observed in treated cancer cells, characterized by an increase in pro-apoptotic factors like Bax and caspase levels .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (µg/mL)
This compoundMCF-7TBD
Related Compound AMCF-72.32
Related Compound BHepG23.13
5-Fluorouracil (Control)MCF-76.80

Note : TBD = To Be Determined; further studies are needed to establish exact IC50_{50} values for the compound .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to maximize yield and purity. This includes:

  • Preparation of Intermediates : Utilizing starting materials such as 4-chlorobenzylamine and 4-methoxybenzylamine.
  • Condensation Reactions : Employing catalysts and controlled temperatures to facilitate the formation of the desired pyrimidoindole structure .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include:

  • Core formation : Cyclocondensation of indole precursors with pyrimidine intermediates under reflux conditions (e.g., using acetic acid as solvent at 110°C for 12 hours) .
  • Substituent introduction : Alkylation or coupling reactions (e.g., Mitsunobu or Ullmann coupling) to attach chlorobenzyl and methoxybenzyl groups .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .
    • Critical factors : Temperature control during cyclocondensation and stoichiometric ratios of coupling reagents (e.g., DCC or EDC) significantly impact yields (reported 45–65%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Analytical workflow :

  • NMR : 1H/13C NMR to verify substituent positions (e.g., singlet peaks for methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 497.15 [M+H]+) .
  • X-ray crystallography : Single-crystal analysis to resolve 3D conformation, particularly for assessing π-π stacking in the pyrimidoindole core .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Screening strategies :

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition at 10 µM concentration) .
  • Antiviral activity : Plaque reduction assays against hepatitis B virus (HBV) or HIV-1, given structural analogs’ activity .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2 or HEK293) to establish IC50 values .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact structure-activity relationships (SAR) in this compound class?

  • SAR analysis :

  • Chlorobenzyl group : Enhances hydrophobic interactions with enzyme pockets (e.g., 10-fold higher potency in kinase inhibition compared to methyl analogs) .
  • Methoxybenzyl group : Improves solubility but may reduce binding affinity due to steric hindrance .
    • Experimental design : Synthesize derivatives with halogen/methoxy substitutions at para/meta positions and compare IC50 values in dose-response assays .

Q. How should researchers address contradictory data in biological activity reports across similar pyrimidoindole derivatives?

  • Resolution strategies :

  • Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
  • Computational modeling : Molecular dynamics simulations to identify binding mode discrepancies (e.g., ligand tautomerism affecting docking scores) .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out non-specific interactions .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Approaches :

  • Salt formation : Hydrochloride salts to enhance aqueous solubility (tested in PBS at pH 7.4) .
  • Prodrug design : Introduce ester or phosphate groups at the indole nitrogen for hydrolytic activation .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma stability (tested in murine models) .

Q. Which computational tools are most effective for predicting binding modes with biological targets?

  • Tools and workflows :

  • Molecular docking : AutoDock Vina or Glide to model interactions with kinases (e.g., CDK2 or EGFR) .
  • Free energy calculations : MM-GBSA to rank binding affinities of derivatives .
  • Pharmacophore modeling : Phase or MOE to identify critical interaction features (e.g., hydrogen bonds with catalytic lysine residues) .

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